molecular formula C17H18N2O5S B4944975 5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

Cat. No.: B4944975
M. Wt: 362.4 g/mol
InChI Key: FHVIUTXUWJVWKB-UHFFFAOYSA-N
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Description

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide is an organic compound with a complex structure that includes a sulfamoyl group, an acetylphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-acetylbenzenesulfonamide with 2-methoxy-N-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a chloro substituent instead of an acetyl group.

    2-Thiouracil-5-sulphonamide derivatives: Compounds with similar sulfamoyl groups but different core structures.

Uniqueness

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide is unique due to the presence of both an acetylphenyl group and a methoxybenzamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(4-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11(20)12-4-6-13(7-5-12)19-25(22,23)14-8-9-16(24-3)15(10-14)17(21)18-2/h4-10,19H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVIUTXUWJVWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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